

# An In-Depth Technical Guide to the Spectral Data of 1-Bromoadamantane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Bromoadamantane

Cat. No.: B121549

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-bromoadamantane**. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the spectroscopic properties of this compound.

## Data Presentation

The following tables summarize the key quantitative spectral data for **1-bromoadamantane**.

**Table 1:  $^1\text{H}$  NMR Spectral Data of 1-Bromoadamantane**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
2.37	s	6H	6 x $\text{CH}_2$ (adjacent to C-Br)
2.10	s	3H	3 x CH (bridgehead)
1.73	s	6H	6 x $\text{CH}_2$

Solvent:  $\text{CDCl}_3$ , Reference: TMS (0 ppm). Data sourced from ChemicalBook.[\[1\]](#)

**Table 2:  $^{13}\text{C}$  NMR Spectral Data of 1-Bromoadamantane**

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
67.5	C	C-Br
46.8	CH <sub>2</sub>	6 x CH <sub>2</sub> (adjacent to C-Br)
35.5	CH	3 x CH (bridgehead)
31.9	CH <sub>2</sub>	6 x CH <sub>2</sub>

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm). Data sourced from SpectraBase and other chemical databases.

**Table 3: IR Spectral Data of 1-Bromoadamantane**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2920	Strong	C-H stretch (alkane)
2850	Strong	C-H stretch (alkane)
1450	Medium	C-H bend (alkane)
1345	Medium	C-H bend (alkane)
965	Medium	C-C stretch
680	Strong	C-Br stretch

Sample preparation: KBr disc or Nujol mull. Data sourced from ChemicalBook and NIST WebBook.[\[2\]](#)[\[3\]](#)

**Table 4: Mass Spectrometry Data of 1-Bromoadamantane**

m/z	Relative Intensity (%)	Assignment
216	~95	[M+2] <sup>+</sup> (with <sup>81</sup> Br)
214	100	[M] <sup>+</sup> (with <sup>79</sup> Br)
135	80	[M-Br] <sup>+</sup>
93	20	[C <sub>7</sub> H <sub>9</sub> ] <sup>+</sup>
79	15	[C <sub>6</sub> H <sub>7</sub> ] <sup>+</sup>
41	10	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

Ionization method: Electron Ionization (EI). Data sourced from NIST WebBook.[4]

## Experimental Protocols

While specific experimental parameters for the cited data are not available, the following sections describe standard protocols for obtaining NMR, IR, and mass spectra for a solid compound like **1-bromoadamantane**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **1-bromoadamantane** is prepared by dissolving a few milligrams of the solid in a deuterated solvent, typically deuterated chloroform (CDCl<sub>3</sub>), in an NMR tube.[1]

Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).[5] Both <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.[5] For <sup>1</sup>H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, which is inherently less sensitive, a larger number of scans and often proton decoupling techniques are employed to enhance the signal and simplify the spectrum.[6][7]

### Infrared (IR) Spectroscopy

For a solid sample like **1-bromoadamantane**, the spectrum is typically obtained using a solid sampling technique.[8][9] One common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr powder and then compressed under high pressure to form a transparent disc.[10] Alternatively, a Nujol mull can be prepared

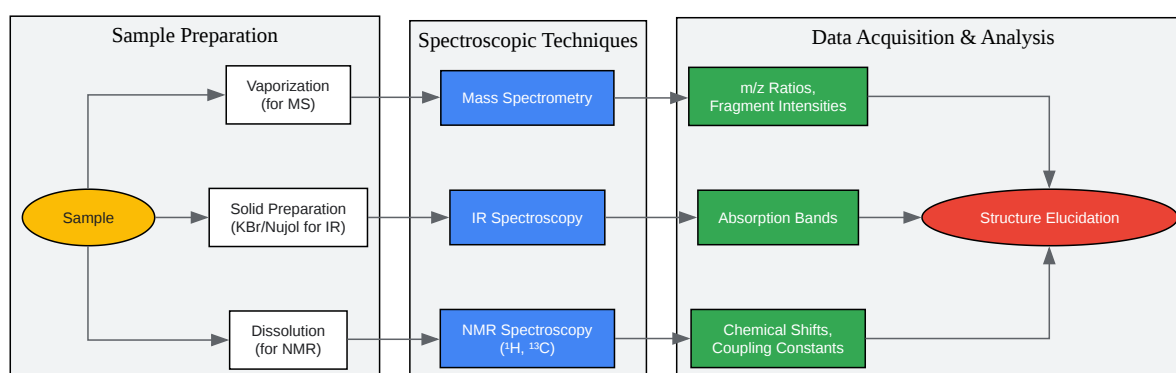
by grinding the sample with a few drops of Nujol (a mineral oil) to create a paste, which is then spread between two salt plates (e.g., NaCl or KBr). The prepared sample is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ).<sup>[11]</sup>

## Mass Spectrometry (MS)

Electron ionization (EI) is a common method for the mass analysis of relatively volatile organic compounds like **1-bromoadamantane**.<sup>[12][13]</sup> The solid sample is introduced into the mass spectrometer, where it is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).<sup>[14]</sup> This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.<sup>[15]</sup>

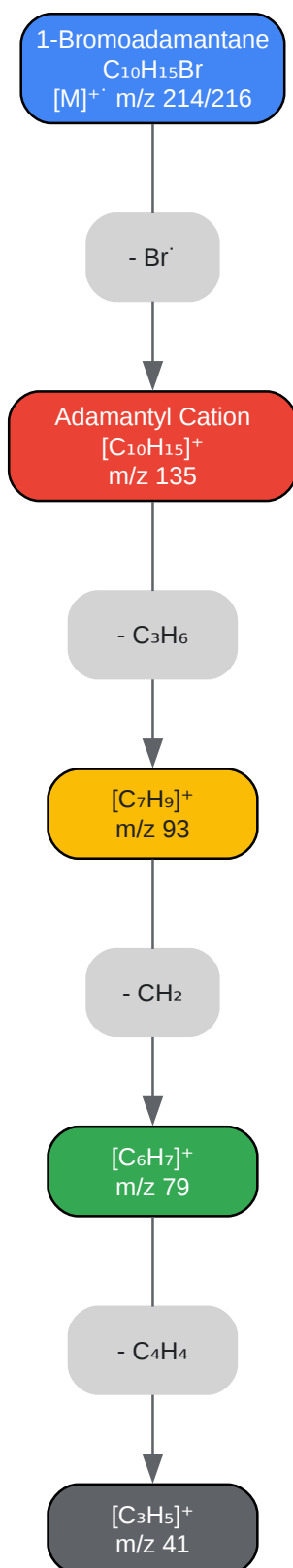
## Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of **1-bromoadamantane**.



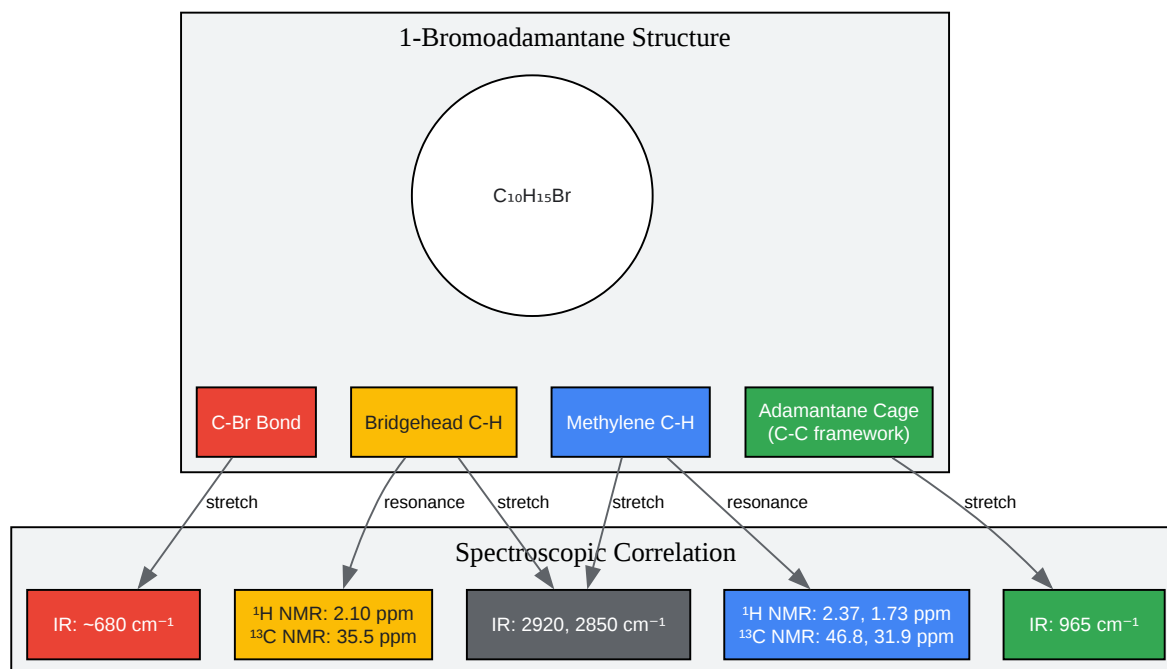
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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Key fragmentation pathways of **1-bromoadamantane** in mass spectrometry.



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Caption: Correlation of **1-bromoadamantane**'s structure with its NMR and IR data.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectral Data of 1-Bromoadamantane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121549#1-bromoadamantane-spectral-data-nmr-ir-mass-spec]

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